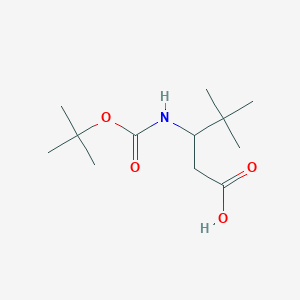

3-((tert-Butoxycarbonyl)amino)-4,4-dimethylpentanoic acid

Beschreibung

Eigenschaften

IUPAC Name |

4,4-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-11(2,3)8(7-9(14)15)13-10(16)17-12(4,5)6/h8H,7H2,1-6H3,(H,13,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJOMHEYOQWPVEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CC(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40589243 | |

| Record name | 3-[(tert-Butoxycarbonyl)amino]-4,4-dimethylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856417-59-9 | |

| Record name | 3-[(tert-Butoxycarbonyl)amino]-4,4-dimethylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 3-((tert-butoxycarbonyl)amino)-4,4-dimethylpentanoic acid

Abstract

This technical guide provides a comprehensive overview of the synthesis and detailed characterization of 3-((tert-butoxycarbonyl)amino)-4,4-dimethylpentanoic acid, a sterically hindered, non-proteinogenic β-amino acid. Such compounds are of significant interest in medicinal chemistry and drug development as building blocks for peptidomimetics and other complex therapeutic agents.[1][2] The tert-butoxycarbonyl (Boc) protecting group offers robust protection of the amino functionality under various conditions while allowing for mild, selective deprotection.[3][4] This guide presents a detailed, field-proven synthetic protocol, an in-depth analysis of the characterization data (NMR, MS), and discusses the critical scientific principles underpinning the experimental choices.

Introduction: Significance and Synthetic Strategy

Chemical Identity and Importance

This compound (Boc-β-homo-tert-leucine) is a valuable synthetic intermediate. Its structure, featuring a bulky tert-butyl group adjacent to the amino functionality, imparts conformational constraints, which is a desirable trait in the design of bioactive molecules like enzyme inhibitors and structured peptides.[1] The tert-butoxycarbonyl (Boc) group is an indispensable tool in modern organic synthesis, particularly for amino acids. It effectively shields the reactive amino group from unwanted side reactions during subsequent chemical transformations and can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA).[4][5][]

The strategic use of Boc-protected amino acids is foundational in the synthesis of peptide-based drugs and other complex molecules, allowing for controlled, stepwise assembly of molecular architectures.[3][4][7]

Retrosynthetic Analysis and Chosen Synthetic Route

A common and effective strategy for the synthesis of N-Boc protected β-amino acids involves the protection of the corresponding unprotected β-amino acid. The key starting material is 3-amino-4,4-dimethylpentanoic acid. The synthesis can be logically broken down as follows:

-

Boc Protection: The primary amine of 3-amino-4,4-dimethylpentanoic acid is reacted with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions to form the target carbamate.

This approach is favored due to the commercial availability of the starting materials and the high efficiency and selectivity of the Boc protection reaction.[4][5]

Synthesis Workflow and Protocol

The synthesis of the title compound is a straightforward yet illustrative example of amine protection, a fundamental technique in organic chemistry.

Visualized Experimental Workflow

The overall process from starting material to purified product is depicted below.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from standard procedures for the N-Boc protection of amino acids.[8][9]

Materials:

-

3-amino-4,4-dimethylpentanoic acid (1.0 eq.)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.05 eq.)

-

Sodium bicarbonate (NaHCO₃) (3.0 eq.)

-

Tetrahydrofuran (THF)

-

Deionized Water

-

Ethyl Acetate (EtOAc)

-

1 M Potassium bisulfate (KHSO₄) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 3-amino-4,4-dimethylpentanoic acid (1.0 eq.) in a 1:1 mixture of THF and water.

-

Basification: Add sodium bicarbonate (3.0 eq.) to the solution. The bicarbonate acts as a base to deprotonate the amino group, increasing its nucleophilicity, and also neutralizes the acidic byproduct of the reaction.[4]

-

Cooling: Cool the reaction mixture to 0°C in an ice bath. This helps to control the exothermicity of the reaction.

-

Addition of (Boc)₂O: Add di-tert-butyl dicarbonate (1.05 eq.) to the cooled mixture. The slight excess ensures the complete consumption of the starting amino acid.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 10-12 hours.

-

Solvent Removal: After the reaction is complete (monitored by TLC), remove the THF under reduced pressure using a rotary evaporator.

-

Acidification & Extraction: Dilute the remaining aqueous solution with water. Cool the mixture in an ice bath and carefully acidify to a pH of 2-3 with a 1 M KHSO₄ solution. This protonates the carboxylate, making the product soluble in organic solvents. Extract the product with ethyl acetate (3 x volume of the aqueous phase).

-

Washing: Combine the organic extracts and wash sequentially with water and then brine. The brine wash helps to remove residual water from the organic layer.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by silica gel column chromatography if necessary, though often the product is of sufficient purity after the extractive work-up.

Comprehensive Characterization

Validation of the product's identity and purity is achieved through a combination of spectroscopic and physical methods.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₂H₂₃NO₄[10] |

| Molecular Weight | 245.32 g/mol |

| Monoisotopic Mass | 245.1627 Da[10] |

| Appearance | White to off-white solid |

| Predicted XlogP | 2.2[10] |

Spectroscopic Data Analysis

3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃) δ (ppm):

-

~4.5 (br s, 1H): This broad singlet corresponds to the N-H proton of the carbamate. Its broadness is due to quadrupole broadening and potential hydrogen bonding.

-

~3.9 (m, 1H): This multiplet is assigned to the CH proton at the 3-position, adjacent to the nitrogen and the bulky tert-butyl group.

-

~2.5 (m, 2H): These are the diastereotopic protons of the CH₂ group at the 2-position, adjacent to the carboxylic acid.

-

1.44 (s, 9H): The sharp, intense singlet is characteristic of the nine equivalent protons of the tert-butyl group on the Boc protecting group.

-

0.95 (s, 9H): This singlet corresponds to the nine equivalent protons of the tert-butyl group at the 4-position of the pentanoic acid chain. The chemical shift is upfield due to the shielding effect of the alkyl group.

-

The carboxylic acid proton (-COOH) may be observed as a very broad singlet, typically between 10-12 ppm, or it may not be visible due to exchange with residual water.

-

3.2.2 Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound.

-

ESI-MS:

The presence of these adducts provides strong evidence for the successful synthesis of the target molecule.

Safety and Handling

-

Reagents: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Di-tert-butyl dicarbonate can cause irritation.

-

Procedure: The acidification step should be performed slowly and with cooling, as it can be exothermic.

-

Product: The final product should be handled as a typical laboratory chemical. Refer to the Safety Data Sheet (SDS) for specific handling and storage information.

Conclusion

This guide has detailed a reliable and efficient method for the synthesis of this compound. The protocol is robust and utilizes standard laboratory techniques, making it accessible for researchers in organic and medicinal chemistry. The comprehensive characterization data provided serves as a benchmark for validating the successful synthesis of this valuable, sterically hindered β-amino acid building block, empowering its application in advanced drug discovery and development programs.

References

- The Critical Role of BOC Protecting Groups in Drug Synthesis. (2025). Vertex AI Search.

- Unlocking Potential: The Role of Boc-Protected Amino Acids in Advanced Synthesis. (2026). Vertex AI Search.

- BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs. (2025). Nanjing Tengxiang Import & Export Co. Ltd.

- The Indispensable Role of the Boc Protecting Group in Amino Acid Chemistry: A Technical Guide. (n.d.). Benchchem.

- BOC-Amino Acids. (n.d.). BOC Sciences.

- Asymmetric synthesis of vinylogous β-amino acids and their incorporation into mixed backbone oligomers. (n.d.). SciSpace.

- The importance of amino acids with bulky side chains and our synthetic... (n.d.).

- Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2)

- Recent advances in the catalytic asymmetric synthesis of β-amino acids. (2010). Chemical Society Reviews (RSC Publishing).

-

3-{[(tert-butoxy)carbonyl]amino}-4,4-dimethylpentanoic acid. (n.d.). PubChemLite. Retrieved from [Link]

- Asymmetric Synthesis of Novel Alpha-Amino Acids With Beta-Branched Side Chains. (2007). Bioorganic & Medicinal Chemistry Letters.

- Synthesis of ( R )-2-((3-(( tert -butoxycarbonyl)amino)propanoyl)oxy) - ResearchGate. (n.d.).

-

3-Amino-4,4-dimethylpentanoic acid. (n.d.). PubChem. Retrieved from [Link]

- Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activ

- 3-Amino-4-methylpentanoic acid. (n.d.). MedchemExpress.com.

- Experimental Procedures. (n.d.). The Royal Society of Chemistry.

- A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. (n.d.). [Source not specified].

- (R)-3-((tert-Butoxycarbonyl)amino)-4,4-dimethylpentanoic acid. (n.d.). Parchem.

- (3S)-3-amino-4,4-dimethylpentanoic acid. (n.d.).

- 3-amino-4,4-dimethylpentanoic acid AldrichCPR. (n.d.). Sigma-Aldrich.

-

BD47671-3-Amino-4,4-Dimethylpentanoic acid. (n.d.). BLDpharm.

- SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. (n.d.). Organic Syntheses Procedure.

- Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid. (n.d.). Google Patents.

-

2-{[(tert-butoxy)carbonyl]amino}-4,4-dimethylpentanoic acid. (n.d.). PubChemLite. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]

- 7. BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs | Nanjing Tengxiang Import & Export Co. Ltd. [jinxiangchemical.com]

- 8. rsc.org [rsc.org]

- 9. CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid - Google Patents [patents.google.com]

- 10. PubChemLite - 3-{[(tert-butoxy)carbonyl]amino}-4,4-dimethylpentanoic acid (C12H23NO4) [pubchemlite.lcsb.uni.lu]

A Technical Guide to the NMR Spectroscopic Analysis of 3-((tert-butoxycarbonyl)amino)-4,4-dimethylpentanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Structure and Key NMR-Active Nuclei

The structure of 3-((tert-butoxycarbonyl)amino)-4,4-dimethylpentanoic acid contains several distinct proton and carbon environments that will be distinguishable in the NMR spectra. The key to interpreting the spectra lies in understanding how the electronic environment, influenced by neighboring atoms and functional groups, affects the chemical shift of each nucleus.

Experimental Protocol: Synthesis and NMR Sample Preparation

A plausible synthetic route to this compound can be adapted from established methods for the synthesis of N-Boc protected β-amino acids.

Synthesis of this compound

-

Starting Material: 3-Amino-4,4-dimethylpentanoic acid.

-

Reaction: To a solution of 3-amino-4,4-dimethylpentanoic acid in a 1:1 mixture of dioxane and water, add triethylamine to adjust the pH to approximately 9-10.

-

Add a solution of di-tert-butyl dicarbonate (Boc₂O) in dioxane dropwise to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

-

Acidify the remaining aqueous solution to pH 2-3 with a cold, dilute solution of hydrochloric acid.

-

Extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica gel or by recrystallization.

NMR Sample Preparation

-

Weigh approximately 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). Chloroform-d (CDCl₃) is a common choice for such compounds.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-2 (CH₂) | ~2.5 - 2.7 | dd | 2H | J(H-2a, H-3) ≈ 6-8, J(H-2b, H-3) ≈ 4-6, J(H-2a, H-2b) ≈ 14-16 |

| H-3 (CH) | ~3.8 - 4.0 | m | 1H | - |

| NH | ~5.0 - 5.5 | d | 1H | J(NH, H-3) ≈ 8-10 |

| C(CH₃)₃ (Boc) | ~1.45 | s | 9H | - |

| C(CH₃)₃ | ~1.00 | s | 9H | - |

| COOH | ~10 - 12 | br s | 1H | - |

Interpretation of the ¹H NMR Spectrum:

-

Carboxylic Acid Proton (COOH): A broad singlet is expected at a downfield chemical shift (10-12 ppm) due to the acidic nature of the proton. Its broadness is a result of hydrogen bonding and chemical exchange.

-

Amide Proton (NH): The NH proton of the Boc-carbamate will likely appear as a doublet between 5.0 and 5.5 ppm, coupled to the adjacent methine proton (H-3).

-

Methine Proton (H-3): This proton, attached to the carbon bearing the amino group, is expected to be a multiplet in the range of 3.8-4.0 ppm. It will be coupled to the adjacent methylene protons (H-2) and the NH proton.

-

Methylene Protons (H-2): These two protons are diastereotopic and will appear as a complex multiplet, likely a doublet of doublets, between 2.5 and 2.7 ppm. They are coupled to each other (geminal coupling) and to the methine proton (H-3).

-

Boc tert-Butyl Protons (C(CH₃)₃): The nine equivalent protons of the tert-butoxycarbonyl group will give rise to a sharp singlet at approximately 1.45 ppm.[2]

-

Backbone tert-Butyl Protons (C(CH₃)₃): The nine equivalent protons of the tert-butyl group at position 4 will also produce a sharp singlet, but at a more upfield position, around 1.00 ppm, due to being further from electronegative atoms.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 (COOH) | ~175 - 178 |

| C-2 (CH₂) | ~40 - 45 |

| C-3 (CH) | ~55 - 60 |

| C-4 (C) | ~35 - 40 |

| C-5 (C(CH₃)₃) | ~27 - 30 |

| Boc C=O | ~155 - 157 |

| Boc C(CH₃)₃ | ~80 - 82 |

| Boc C(CH₃)₃ | ~28 - 29 |

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbons (C-1 and Boc C=O): Two signals are expected in the downfield region. The carboxylic acid carbonyl (C-1) will be around 175-178 ppm, while the carbamate carbonyl of the Boc group will appear further upfield, around 155-157 ppm.[3]

-

Quaternary Carbons (C-4 and Boc C(CH₃)₃): The quaternary carbon of the Boc group is expected around 80-82 ppm. The quaternary carbon at position 4 will be more upfield, in the 35-40 ppm range.

-

Methine Carbon (C-3): The carbon attached to the nitrogen (C-3) will resonate in the 55-60 ppm region.

-

Methylene Carbon (C-2): The methylene carbon adjacent to the carboxylic acid will appear around 40-45 ppm.

-

Methyl Carbons (C-5 and Boc C(CH₃)₃): The carbons of the two tert-butyl groups will be in the aliphatic region. The three methyl carbons of the Boc group are expected at approximately 28-29 ppm, while the three methyl carbons at C-5 will be at a similar or slightly different shift, around 27-30 ppm.

Structural Elucidation Workflow

The following diagram illustrates the logical workflow for assigning the NMR signals to the molecular structure.

Caption: Workflow for NMR-based structural elucidation.

Conclusion

The predicted ¹H and ¹³C NMR data presented in this guide provide a comprehensive framework for the spectroscopic characterization of this compound. By combining the analysis of chemical shifts, coupling patterns, and integration with 2D correlation experiments like COSY, HSQC, and HMBC, researchers can confidently verify the structure and purity of this important synthetic building block. This detailed understanding is crucial for its successful application in the development of novel therapeutics and complex peptides.

References

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

Organic Syntheses. N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. [Link]

-

PubChem. 3-{[(tert-butoxy)carbonyl]amino}-4,4-dimethylpentanoic acid. [Link]

-

SciSpace. Genetically encoded amino acids with tert-butyl and trimethylsilyl groups for site-selective studies of proteins by NMR. [Link]

-

SpectraBase. N-tert-Butoxycarbonyl-L-valine - Optional[1H NMR] - Chemical Shifts. [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

Sources

Crystal structure of N-Boc-3-amino-4,4-dimethylpentanoic acid

An In-Depth Technical Guide to the Crystal Structure of N-Boc-3-amino-4,4-dimethylpentanoic Acid

Authored by: A Senior Application Scientist

Foreword: Unveiling the Molecular Architecture

In the landscape of modern drug discovery and peptide science, the precise understanding of a molecule's three-dimensional structure is paramount. It is the bedrock upon which rational drug design, molecular modeling, and the prediction of biological activity are built. This guide focuses on N-Boc-3-amino-4,4-dimethylpentanoic acid, a non-proteinogenic amino acid with significant potential in the synthesis of peptidomimetics and other therapeutic agents. Its bulky tert-butyl group and dimethylpentanoic acid backbone introduce unique conformational constraints that are of considerable interest to medicinal chemists.

Part 1: Synthesis and Purification - The Genesis of a Crystal

The journey to a crystal structure begins with the synthesis of the compound itself. The purity of the starting material is a critical, and often underestimated, factor in successful crystallization. The presence of even minor impurities can inhibit nucleation or lead to the formation of poorly ordered crystals.

Synthetic Protocol: A Pathway to High Purity

A common and effective route to N-Boc-3-amino-4,4-dimethylpentanoic acid involves the conjugate addition of a nitrogen source to a suitable α,β-unsaturated ester, followed by hydrolysis and protection.

Experimental Protocol: Synthesis of N-Boc-3-amino-4,4-dimethylpentanoic acid

-

Michael Addition:

-

To a solution of tert-butyl (E)-4,4-dimethylpent-2-enoate in a suitable solvent such as THF, add a nitrogen source like ammonia or a protected amine. The reaction is typically catalyzed by a mild base.

-

Stir the reaction mixture at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Saponification:

-

Dissolve the crude ester in a mixture of methanol and water.

-

Add an excess of a base, such as lithium hydroxide, and stir the mixture at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Acidify the reaction mixture to a pH of ~3 using a 1M HCl solution.

-

Extract the carboxylic acid product with an organic solvent.

-

-

Boc Protection:

-

Dissolve the amino acid in a mixture of dioxane and water.

-

Add di-tert-butyl dicarbonate (Boc)₂O and a base like sodium bicarbonate.

-

Stir vigorously at room temperature overnight.

-

Acidify the reaction mixture and extract the N-Boc protected product.

-

-

Purification:

-

The final product should be purified by column chromatography on silica gel to achieve high purity suitable for crystallization.

-

Part 2: The Art and Science of Crystallization

Growing single crystals suitable for X-ray diffraction is often the most challenging step. It is a process that requires patience, a systematic approach, and a bit of serendipity. The goal is to slowly decrease the solubility of the compound in a solvent system, allowing for the ordered arrangement of molecules into a crystal lattice.

Choosing a Crystallization Method

For a molecule like N-Boc-3-amino-4,4-dimethylpentanoic acid, which is a moderately polar, protected amino acid, several methods are viable.

| Method | Description | Advantages | Disadvantages |

| Slow Evaporation | The compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly. | Simple to set up. | Can lead to the formation of oils if evaporation is too rapid. |

| Vapor Diffusion | A solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble (the precipitant). | Allows for fine control over the rate of crystallization. | Requires careful selection of solvent/precipitant pairs. |

| Cooling | A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. | Effective for compounds with a steep solubility curve. | Requires a programmable cooling bath for best results. |

A Recommended Crystallization Workflow

Caption: A systematic workflow for the crystallization of N-Boc-3-amino-4,4-dimethylpentanoic acid.

Part 3: Unveiling the Structure - Single-Crystal X-ray Diffraction

Once a suitable single crystal is obtained, the next step is to analyze it using X-ray diffraction. This technique allows us to determine the precise arrangement of atoms in the crystal lattice.

The Experimental Pipeline

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays in a specific pattern. The crystal is rotated, and a series of diffraction images are collected.

-

Data Reduction: The collected images are processed to determine the intensities and positions of the diffraction spots. This data is then used to determine the unit cell parameters and the space group of the crystal.

-

Structure Solution and Refinement: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data to obtain the final, accurate crystal structure.

Visualizing the Process

Caption: The experimental pipeline for determining a crystal structure via X-ray diffraction.

Part 4: Interpreting the Structure - What the Data Will Reveal

While the specific crystal structure of N-Boc-3-amino-4,4-dimethylpentanoic acid is not yet in the public domain, we can anticipate the key structural features that would be of interest to researchers.

Expected Molecular Conformation

The interplay between the bulky tert-butyl group of the Boc protecting group and the dimethylpentanoic acid side chain will likely impose significant conformational restrictions on the molecule. Key parameters to analyze will include:

-

Torsional Angles: The dihedral angles along the backbone will reveal the preferred conformation of the molecule in the solid state.

-

Intramolecular Hydrogen Bonding: The presence of any intramolecular hydrogen bonds, for example, between the amide proton and the carboxylate group, would be a key feature stabilizing a particular conformation.

Crystal Packing and Intermolecular Interactions

The way in which the molecules pack together in the crystal lattice is determined by intermolecular forces. For N-Boc-3-amino-4,4-dimethylpentanoic acid, we would expect to see:

-

Hydrogen Bonding Networks: The carboxylic acid and the N-H group are prime candidates for forming intermolecular hydrogen bonds, which will likely dominate the packing arrangement.

-

Van der Waals Interactions: The non-polar tert-butyl and dimethylpentyl groups will interact through weaker van der Waals forces, contributing to the overall stability of the crystal lattice.

Anticipated Crystallographic Data Table

A publication or database entry for the crystal structure would include a table summarizing the key crystallographic data. A hypothetical table for this compound might look like this:

| Parameter | Value |

| Chemical formula | C₁₂H₂₃NO₄ |

| Formula weight | 245.32 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Value |

| R-factor | Value |

| GOF | Value |

Part 5: Applications in Drug Development and Beyond

The structural information gleaned from the crystal structure of N-Boc-3-amino-4,4-dimethylpentanoic acid has direct implications for its application in several areas:

-

Peptidomimetic Design: Understanding the preferred conformation of this amino acid allows for its rational incorporation into peptide sequences to induce specific secondary structures, such as turns or helices. This is crucial for designing peptides with enhanced stability and biological activity.

-

Structure-Activity Relationship (SAR) Studies: The crystal structure provides a precise 3D model that can be used in computational docking studies to predict how molecules containing this building block will interact with biological targets like enzymes or receptors.

-

Solid-State Characterization: For pharmaceutical development, understanding the crystalline form of a compound is essential for formulation, stability, and bioavailability studies.

Conclusion: A Call to Investigation

While the definitive crystal structure of N-Boc-3-amino-4,4-dimethylpentanoic acid remains to be publicly detailed, the pathway to its discovery is clear. The synthesis, crystallization, and structural analysis of this intriguing molecule represent a valuable endeavor for those in the fields of medicinal chemistry and materials science. The insights gained from its three-dimensional architecture will undoubtedly contribute to the design of next-generation therapeutics and novel materials. This guide has laid out the roadmap; the journey of discovery awaits.

References

- Synthesis of N-Boc-3-amino-4,4-dimethylpentanoic acid: While a specific paper detailing the synthesis and crystallization of this exact molecule was not found, general methods for the synthesis of similar N-Boc protected amino acids are well-established in the chemical literature. A representative synthetic approach can be adapted from protocols found in major organic chemistry journals and databases like SciFinder and Reaxys. For a general overview of Boc protection, see: Greene's Protective Groups in Organic Synthesis, P. G. M. Wuts, John Wiley & Sons, Inc. (A comprehensive textbook on protective group chemistry).

-

Single-Crystal X-ray Diffraction Methodology: For a detailed and authoritative guide on the principles and practice of single-crystal X-ray diffraction, refer to: Crystal Structure Analysis: A Primer, by Jenny P. Glusker and Kenneth N. Trueblood, Oxford University Press. URL: [Link]

-

Crystallization Techniques: A foundational text on the practical aspects of crystallization is: Crystallization of Nucleic Acids and Proteins: A Practical Approach, edited by A. Ducruix and R. Giegé, Oxford University Press. While focused on macromolecules, the principles of solvent selection and method optimization are broadly applicable. URL: [Link]

-

Cambridge Structural Database (CSD): The primary repository for small-molecule organic and metal-organic crystal structures. A search for related structures can provide valuable insights into potential packing motifs and conformations. URL: [Link]

An In-Depth Technical Guide to 3-((tert-butoxycarbonyl)amino)-4,4-dimethylpentanoic Acid: A Cornerstone for Sterically Hindered Peptidomimetics

Introduction: The Strategic Value of Steric Hindrance in Peptide Design

In the landscape of modern drug discovery and peptide chemistry, the rational design of peptidomimetics with tailored properties is paramount. Unnatural amino acids (UAAs) are critical tools in this endeavor, offering novel side-chain functionalities and conformational constraints that can enhance proteolytic stability, receptor affinity, and bioavailability.[1][2] Among these, β-amino acids bearing sterically demanding side-chains are of particular interest. This guide provides a comprehensive technical overview of 3-((tert-butoxycarbonyl)amino)-4,4-dimethylpentanoic acid , a key building block characterized by its bulky tert-butyl moiety adjacent to the amino group.

This compound and its stereoisomers are instrumental in creating peptides with unique structural features. The tert-butyl group provides significant steric hindrance, which can influence peptide folding, limit conformational flexibility, and shield the peptide backbone from enzymatic degradation.[3] This guide will delve into the nomenclature, chemical properties, synthesis, and application of this versatile building block, providing researchers, scientists, and drug development professionals with the foundational knowledge required for its effective utilization.

Nomenclature and Key Synonyms: A Multi-faceted Identity

The systematic IUPAC name This compound precisely describes its chemical structure. However, in commercial, research, and patent literature, a variety of synonyms are employed, often reflecting its structural relationship to other amino acids or its use in specific synthetic contexts. Understanding these synonyms is crucial for navigating the scientific literature.

-

Systematic Name: 3-{[(tert-butoxy)carbonyl]amino}-4,4-dimethylpentanoic acid[4]

-

Abbreviated Forms: 3-N-Boc-Amino-4,4-dimethyl pentanoic acid[5]

-

Analogue-Based Names:

-

Boc-β-tert-butyl-alanine: This name relates the molecule to alanine, highlighting the tert-butyl group on the β-carbon. It is often used with a stereochemical descriptor (e.g., D or L).[3][]

-

Boc-neopentylglycine: This synonym emphasizes the neopentyl (2,2-dimethylpropyl) side chain. It is also commonly paired with a stereochemical descriptor.[7]

-

The use of "D" or "L" (e.g., Boc-D-neopentylglycine) specifies the stereochemistry at the chiral center (carbon-3). The CAS number 856417-59-9 corresponds to the racemic mixture, while other CAS numbers, such as 112695-98-4 , are assigned to specific stereoisomers like the D-enantiomer.[8]

Physicochemical and Structural Properties

The defining feature of this molecule is the N-terminal tert-butyloxycarbonyl (Boc) protecting group attached to a β-amino acid scaffold with a sterically demanding neopentyl side chain.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₃NO₄ | [7][9] |

| Molecular Weight | 245.32 g/mol | [7] |

| Appearance | White to off-white solid/powder | [3][9] |

| Melting Point | 99 - 102 °C (for D-stereoisomer, CAS 112695-98-4) | [9] |

| Storage Conditions | 2 - 8 °C, Store in a dry place | [9] |

| Key Functional Groups | Boc-protected amine, Carboxylic acid, tert-butyl moiety | N/A |

| Solubility | Soluble in organic solvents like DMSO and Methanol | [10] |

The Boc group provides stability under basic and nucleophilic conditions while being labile to moderate-to-strong acids, a property central to its use in chemical synthesis.[2][11]

Synthesis and Chemical Logic

The synthesis of this compound is typically achieved through the N-protection of its corresponding free β-amino acid, 3-amino-4,4-dimethylpentanoic acid . The core of the synthesis lies in the robust and well-established procedure for Boc protection using di-tert-butyl dicarbonate (Boc₂O).

Diagram of the Boc Protection Mechanism

The reaction proceeds via a nucleophilic acyl substitution where the amine nitrogen attacks one of the electrophilic carbonyl carbons of the Boc anhydride.

Caption: General mechanism for N-Boc protection of the parent β-amino acid.

Experimental Protocol: N-Boc Protection

This protocol is a representative procedure adapted from established methods for the N-tert-butoxycarbonylation of amino acids.[12][13][14] The causality behind each step is explained to provide a deeper understanding of the process.

Materials:

-

3-amino-4,4-dimethylpentanoic acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

1 M Sodium Hydroxide (NaOH) solution

-

Dioxane

-

Ethyl Acetate (EtOAc)

-

1 M Hydrochloric Acid (HCl) or 5% Citric Acid solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of 3-amino-4,4-dimethylpentanoic acid in a 1:1 mixture of dioxane and 1 M aqueous NaOH. The volume should be sufficient to fully dissolve the starting material.

-

Rationale: The aqueous base deprotonates the carboxylic acid and ensures the amino group is a free, potent nucleophile. Dioxane serves as a co-solvent to solubilize the organic reagent, (Boc)₂O.

-

-

Reagent Addition: To the stirred solution, add 1.1 equivalents of di-tert-butyl dicarbonate ((Boc)₂O) portion-wise or as a solution in dioxane.

-

Rationale: A slight excess of the Boc anhydride ensures the reaction goes to completion. The reaction is exothermic; slow addition helps control the temperature.

-

-

Reaction: Allow the mixture to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amino acid is consumed.

-

Rationale: This allows sufficient time for the nucleophilic attack of the amine on the anhydride to complete.

-

-

Work-up - Quenching and Extraction: a. Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane. b. Dilute the remaining aqueous solution with water and wash with ethyl acetate (EtOAc) to remove any unreacted (Boc)₂O and the tert-butanol byproduct.

-

Rationale: This initial extraction purifies the aqueous layer, which contains the deprotonated (product) salt.

-

-

Acidification and Isolation: a. Cool the aqueous layer in an ice bath and carefully acidify to a pH of ~2-3 using 1 M HCl or 5% citric acid. The product should precipitate as a white solid or oil.

-

Rationale: Acidification protonates the carboxylate group of the product, rendering it neutral and insoluble in the aqueous phase, thus allowing for its extraction. b. Extract the acidified aqueous layer three times with ethyl acetate.

-

Rationale: Multiple extractions ensure efficient recovery of the product from the aqueous phase.

-

-

Drying and Concentration: a. Combine the organic extracts and wash with brine.

-

Rationale: The brine wash removes residual water from the organic layer. b. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: If necessary, the product can be purified by recrystallization or column chromatography.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a valuable building block for Boc-chemistry SPPS. The Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy is a classical and robust method where the temporary Nα-Boc group is removed with a moderate acid (like trifluoroacetic acid, TFA), while more permanent, benzyl-based side-chain protecting groups are removed at the end of the synthesis with a very strong acid like HF.[15][16]

Workflow for Incorporating the UAA into a Peptide Chain

The cyclical nature of SPPS allows for the stepwise assembly of a peptide on an insoluble resin support. The incorporation of our target UAA follows this established workflow.

Caption: Cyclical workflow for Boc-SPPS incorporating the target unnatural amino acid (UAA).

Causality within the SPPS Workflow:

-

Deprotection: The use of Trifluoroacetic Acid (TFA) is critical. It is acidic enough to quantitatively cleave the Nα-Boc group but not strong enough to prematurely cleave the peptide from the resin or remove most side-chain protecting groups.[15]

-

Neutralization: After acid treatment, the newly exposed N-terminal amine is protonated as a trifluoroacetate salt. It must be returned to its free base form with a non-nucleophilic base like Diisopropylethylamine (DIEA) to be reactive for the next coupling step.[15]

-

Coupling/Activation: The carboxylic acid of the incoming Boc-protected UAA must be activated to form a highly reactive species (e.g., an active ester) that will readily form an amide bond with the resin-bound amine. Reagents like HBTU are commonly used for this purpose.[17] The steric bulk of the neopentyl group may slow coupling kinetics, potentially requiring longer reaction times or double coupling to ensure the reaction proceeds to completion.

Conclusion and Future Outlook

This compound is more than a mere chemical reagent; it is a strategic tool for medicinal chemists and peptide scientists. Its defining feature—the bulky neopentyl side chain—provides a powerful method for introducing conformational constraints and enhancing the stability of peptide-based therapeutics. A thorough understanding of its various synonyms, chemical properties, and the logic behind its synthesis and application is essential for its effective deployment. As the demand for more robust and specific peptide drugs continues to grow, the use of sterically hindered, non-natural amino acids like this one will undoubtedly play an increasingly vital role in the future of drug discovery.

References

-

Sharma, K., Rao, K., Sharma, A., Rathod, G. K., Aaghaz, S., Sehra, N., Parmar, R., Kumar, R., & Kumar, S. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. [Link][1][2][15]

-

Galdeano, C., & G-Ramos, G. (2020). Protecting Groups in Peptide Synthesis. Methods in Molecular Biology, 2103, 111-128. [Link][5][18]

-

Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis. Retrieved January 14, 2026, from [Link]

-

Capot Chemical. (n.d.). 112695-98-4 | Boc-d-neopentylglycine. Retrieved January 14, 2026, from [Link][8]

-

ResearchGate. (n.d.). A schematic representation of peptide synthesis using Boc protected amino acid... Retrieved January 14, 2026, from [Link]

-

Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis. Retrieved January 14, 2026, from [Link][16]

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved January 14, 2026, from [Link]

-

Chiralblock. (n.d.). 112695-98-4 | Boc-D-NEOPENTYLGLYCINE. Retrieved January 14, 2026, from [Link]

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65-80. [Link]

-

Royal Society of Chemistry. (n.d.). Experimental Procedures. Retrieved January 14, 2026, from [Link][17]

-

XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word Download CAS: 856417-59-9. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). 3-{[(tert-butoxy)carbonyl]amino}-4,4-dimethylpentanoic acid. Retrieved January 14, 2026, from [Link][4]

-

El-Faham, A., & Funosas, C. G. (2013). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Organic Chemistry, 3, 24-29. [Link]

-

AAPPTec. (n.d.). Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. Retrieved January 14, 2026, from [Link][9]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved January 14, 2026, from [Link][14]

-

Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). 3-Amino-4,4-dimethylpentanoic acid. Retrieved January 14, 2026, from [Link]

Sources

- 1. polypeptide.com [polypeptide.com]

- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Boc-Beta-Ala-OSu | C12H18N2O6 | CID 10684599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 3D-FB48532 - boc-d-neopentylglycine | 112695-98-4 [cymitquimica.com]

- 8. 856417-59-9(3-N-Boc-amino-4,4-dimethyl Pentanoic Acid) | Kuujia.com [kuujia.com]

- 9. chemimpex.com [chemimpex.com]

- 10. N-(tert-Butoxycarbonyl)-L-alanine | 15761-38-3 [amp.chemicalbook.com]

- 11. SOLID PHASE PEPTIDE SYNTHESIS | PPT [slideshare.net]

- 12. Amine Protection / Deprotection [fishersci.co.uk]

- 13. homework.study.com [homework.study.com]

- 14. Boc-Protected Amino Groups [organic-chemistry.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. peptide.com [peptide.com]

- 17. rsc.org [rsc.org]

- 18. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

A Comprehensive Technical Guide to 3-((tert-butoxycarbonyl)amino)-4,4-dimethylpentanoic Acid for Researchers and Drug Development Professionals

This guide provides an in-depth technical overview of 3-((tert-butoxycarbonyl)amino)-4,4-dimethylpentanoic acid, a crucial building block in modern medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthesis, commercial availability, quality control, and strategic applications of this sterically hindered beta-amino acid. The insights provided are grounded in established chemical principles and supported by relevant scientific literature to ensure technical accuracy and practical utility.

Introduction: The Significance of Sterically Hindered β-Amino Acids in Drug Design

This compound, also known as N-Boc-β-tert-butyl-β-homoalanine, is a non-proteinogenic amino acid derivative. Its structure is characterized by two key features: a tert-butoxycarbonyl (Boc) protecting group on the amine and a bulky tert-butyl group adjacent to the amino function. This unique architecture imparts significant steric hindrance, a property that is increasingly exploited in drug design to enhance metabolic stability and control peptide conformation.

The incorporation of such sterically demanding residues into peptide-based therapeutics can prevent enzymatic degradation by proteases, thereby prolonging the in vivo half-life of the drug.[1] Furthermore, the constrained nature of these amino acids can induce specific secondary structures, such as β-turns, which are often critical for binding to biological targets with high affinity and selectivity.[2]

Commercial Availability and Sourcing

A reliable supply of starting materials is paramount for any research and development program. This compound is available from a range of commercial suppliers, catering to needs from laboratory-scale research to bulk manufacturing. When selecting a supplier, it is crucial to consider not only the cost but also the purity, batch-to-batch consistency, and the availability of comprehensive analytical documentation.

Below is a comparative table of prominent commercial suppliers for this compound and its enantiomeric forms.

| Supplier | Product Name | CAS Number | Purity | Notes |

| Parchem | (R)-3-((tert-Butoxycarbonyl)amino)-4,4-dimethylpentanoic acid | 138165-75-0 | Inquiry | A well-established supplier of specialty chemicals.[3] |

| BLDpharm | 3-([(tert-Butoxy)carbonyl]amino)-3,4-dimethylpentanoic acid | 1824234-70-9 | Inquiry | Offers a range of related amino acid derivatives.[4] |

| Hunan Chemfish Pharmaceutical Co., Ltd. | This compound | 856417-59-9 | >95% | Provides options for R&D and pilot scale quantities.[5] |

| Sigma-Aldrich (Merck) | 3-{[(tert-butoxy)carbonyl]amino}-4,4-dimethylpentanoic acid | 856417-59-9 | Inquiry | A major global supplier of research chemicals.[6] |

| Chem-Impex | Boc-b-tert-butyl-L-alanine | Not specified | Inquiry | Specializes in amino acid derivatives for peptide synthesis.[7] |

Disclaimer: The information in this table is for illustrative purposes. Availability and specifications are subject to change and should be confirmed directly with the supplier.

Synthesis and Manufacturing Overview

The synthesis of this compound typically involves two key stages: the synthesis of the parent β-amino acid, 3-amino-4,4-dimethylpentanoic acid, followed by the protection of the amino group with a tert-butoxycarbonyl (Boc) group.

Synthesis of the β-Amino Acid Backbone

The synthesis of the 3-amino-4,4-dimethylpentanoic acid backbone can be achieved through various synthetic routes. One common approach is the Arndt-Eistert homologation of an α-amino acid.[8] However, due to the hazardous nature of the reagents involved, alternative, safer methods are often preferred, especially for large-scale production.[8] Enzymatic methods, such as kinetic resolution using ω-transaminases, are also gaining prominence for the production of chiral β-amino acids, offering high enantiomeric purity.[9]

Boc-Protection of the Amino Group

The protection of the amino group is a standard procedure in peptide synthesis and organic chemistry. The most common method for introducing the Boc group is the reaction of the amino acid with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[2][10]

The following diagram illustrates a typical workflow for the Boc-protection of an amino acid.

Caption: General workflow for the Boc-protection of 3-amino-4,4-dimethylpentanoic acid.

Detailed Experimental Protocol (Representative)

The following is a representative, self-validating protocol for the Boc-protection of 3-amino-4,4-dimethylpentanoic acid, based on established methods for similar amino acids.[11][12]

Materials:

-

3-amino-4,4-dimethylpentanoic acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N) or Sodium Hydroxide (NaOH)

-

Tetrahydrofuran (THF) or Dioxane

-

Water

-

Ethyl acetate (EtOAc)

-

1M Hydrochloric acid (HCl) or Citric acid solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolution: Dissolve 3-amino-4,4-dimethylpentanoic acid in a mixture of THF (or dioxane) and water.

-

Basification: Add triethylamine or an aqueous solution of sodium hydroxide to the mixture to deprotonate the amino group, making it nucleophilic.

-

Addition of (Boc)₂O: Slowly add a solution of di-tert-butyl dicarbonate in THF (or dioxane) to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting amino acid is consumed.

-

Quenching and Extraction: Once the reaction is complete, remove the organic solvent under reduced pressure. Dilute the aqueous residue with water and wash with a nonpolar solvent like hexane to remove any unreacted (Boc)₂O.

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify with 1M HCl or citric acid solution to a pH of 2-3. This protonates the carboxylic acid and precipitates the product.

-

Product Isolation: Extract the acidified aqueous layer with ethyl acetate. Combine the organic extracts.

-

Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be further purified by crystallization or column chromatography to obtain the final, high-purity this compound.

Quality Control and Analytical Methods

Ensuring the quality and purity of this compound is critical for its application in drug development. A comprehensive analytical testing regimen should be in place to characterize the compound fully.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₂H₂₃NO₄ |

| Molecular Weight | 245.32 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in most organic solvents (e.g., methanol, dichloromethane, ethyl acetate) |

Analytical Techniques for Quality Assessment

A multi-technique approach is necessary for the robust quality control of this compound.

| Analytical Technique | Purpose | Key Parameters to Assess |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation | Chemical shifts (¹H and ¹³C), integration, and coupling constants consistent with the proposed structure.[5][13] |

| Mass Spectrometry (MS) | Molecular weight determination and confirmation | Accurate mass measurement corresponding to the molecular formula.[13] |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | Peak purity, area percentage of the main component, and detection of related impurities. |

| Chiral High-Performance Liquid Chromatography (Chiral HPLC) | Determination of enantiomeric purity | Separation and quantification of the desired enantiomer from its antipode.[14][15] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups | Presence of characteristic vibrational bands for N-H, C=O (carbamate and carboxylic acid), and C-H bonds. |

Chiral Purity Analysis: A Critical Parameter

For applications in stereospecific drug synthesis, the enantiomeric purity of this compound is of utmost importance. Chiral HPLC is the gold standard for this analysis.

The following diagram illustrates a typical workflow for chiral HPLC analysis.

Sources

- 1. Amino Acid and Peptide-Based Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jk-sci.com [jk-sci.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. mdpi.com [mdpi.com]

- 5. Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy for the Rapid Identification of New Metabolites in Complex Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. From Repurposing to Redesign: Optimization of Boceprevir to Highly Potent Inhibitors of the SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. CN113943259A - Amino acid derivative, preparation method and application thereof - Google Patents [patents.google.com]

- 9. Production of chiral β-amino acids using ω-transaminase from Burkholderia graminis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Boc-Protected Amino Groups [organic-chemistry.org]

- 11. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. N-(tert-Butoxycarbonyl)-L-alanine synthesis - chemicalbook [chemicalbook.com]

- 13. A multimodal pipeline using NMR spectroscopy and MALDI-TOF mass spectrometry imaging from the same tissue sample - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sigmaaldrich.cn [sigmaaldrich.cn]

- 15. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

An In-depth Technical Guide to 3-N-Boc-Amino-4,4-dimethyl pentanoic acid (CAS 856417-59-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-N-Boc-Amino-4,4-dimethyl pentanoic acid, identified by CAS number 856417-59-9, is a synthetic amino acid derivative. Its structure is characterized by a pentanoic acid backbone with a tert-butyloxycarbonyl (Boc) protected amine at the third position and two methyl groups at the fourth position. The presence of the Boc protecting group signifies its primary utility as a building block in peptide synthesis. This guide provides a comprehensive overview of its chemical properties, safety data, and its role in the broader context of drug discovery and development. While this specific compound is supplied for research purposes, detailed public-domain data on its incorporation into specific therapeutic peptides is limited. Therefore, this guide synthesizes available information on the compound itself and the well-established principles of Boc-protected amino acids in peptide chemistry.

Physicochemical and Structural Properties

The defining feature of this molecule is the Boc protecting group, which renders the amino group unreactive under the basic conditions typically used for peptide bond formation. This allows for the sequential and controlled assembly of amino acids into a desired peptide chain. The bulky tert-butyl group also increases the lipophilicity of the amino acid, which can influence its solubility in organic solvents commonly used in peptide synthesis.

Table 1: Physicochemical Properties of 3-N-Boc-Amino-4,4-dimethyl pentanoic acid and its Deprotected Form

| Property | 3-N-Boc-Amino-4,4-dimethyl pentanoic acid | 3-Amino-4,4-dimethylpentanoic acid (Parent Compound) |

| CAS Number | 856417-59-9[1] | 204191-43-5[2] |

| Molecular Formula | C₁₂H₂₃NO₄[1] | C₇H₁₅NO₂[2] |

| Molecular Weight | 245.32 g/mol [1] | 145.20 g/mol [2] |

| Appearance | White to off-white solid | Data not available |

| Solubility | Expected to be soluble in a range of organic solvents | Data not available |

| XLogP3 | Not available | -1.7[2] |

The structural characteristics of 3-N-Boc-Amino-4,4-dimethyl pentanoic acid, particularly the gem-dimethyl group at the 4-position, introduce steric hindrance that can influence the conformational properties of peptides into which it is incorporated. Such modifications are a key strategy in peptidomimetic drug design to enhance metabolic stability and bioavailability.

Core Concepts in Application: Peptide Synthesis

The primary application of 3-N-Boc-Amino-4,4-dimethyl pentanoic acid is in solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. The Boc group provides temporary protection of the N-terminus, which is a cornerstone of the Boc/Bzl protection strategy in SPPS.

Boc Protection and Deprotection Workflow

The utility of this compound in peptide synthesis revolves around the stability of the Boc group to a variety of reaction conditions and its facile removal under acidic conditions.

Caption: General workflow for the use of a Boc-protected amino acid in peptide synthesis.

Experimental Protocol: General Boc Deprotection in Solid-Phase Peptide Synthesis

The following is a generalized protocol for the removal of the Boc protecting group from a resin-bound peptide.

-

Resin Preparation: Swell the peptide-resin in a suitable solvent such as dichloromethane (DCM).

-

Washing: Wash the resin multiple times with DCM to remove any residual reagents from the previous coupling step.

-

Deprotection: Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM. The reaction is typically complete within 30 minutes at room temperature.

-

Washing: Wash the resin thoroughly with DCM to remove the TFA and the cleaved Boc-group byproducts.

-

Neutralization: Neutralize the resulting trifluoroacetate salt of the N-terminal amine with a solution of a hindered base, such as 10% diisopropylethylamine (DIEA) in DCM.

-

Washing: Wash the resin with DCM to remove excess base and prepare for the next coupling step.

Safety and Handling

As a laboratory chemical, 3-N-Boc-Amino-4,4-dimethyl pentanoic acid should be handled with appropriate precautions. While specific toxicological data for this compound is not available, the safety data for the parent compound, 3-amino-4,4-dimethylpentanoic acid, provides some guidance.

Table 2: GHS Hazard Information for 3-Amino-4,4-dimethylpentanoic acid

| Hazard Statement | Classification |

| H315 | Causes skin irritation (Skin Irrit. 2)[2] |

| H319 | Causes serious eye irritation (Eye Irrit. 2A)[2] |

| H335 | May cause respiratory irritation (STOT SE 3)[2] |

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or aerosols.

-

Storage: Store in a tightly closed container in a cool, dry place.

-

Spill Response: In case of a spill, avoid generating dust. Sweep up the solid material and place it in a suitable container for disposal.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

-

Skin Contact: Wash the affected area with soap and water. Remove contaminated clothing.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.

Biological and Pharmacological Context

While there is a lack of specific studies on the biological activity of 3-N-Boc-Amino-4,4-dimethyl pentanoic acid or peptides containing its corresponding amino acid, the structural motif of substituted pentanoic acids is of interest in drug discovery. For instance, other substituted pentanoic acids have been investigated for their potential as enzyme inhibitors. The incorporation of non-proteinogenic amino acids like 3-amino-4,4-dimethylpentanoic acid is a common strategy in the design of peptidomimetics to improve pharmacokinetic properties such as resistance to enzymatic degradation, membrane permeability, and oral bioavailability.

The gem-dimethyl substitution at the 4-position can be expected to impose conformational constraints on the peptide backbone, which can be exploited to design peptides with specific secondary structures that are important for binding to biological targets.

Conclusion

3-N-Boc-Amino-4,4-dimethyl pentanoic acid (CAS 856417-59-9) is a specialized chemical building block for peptide synthesis. Its properties are largely defined by the Boc protecting group, which enables its use in the controlled, stepwise synthesis of peptides. While specific data on its physicochemical properties and biological applications are not extensively documented in publicly available literature, its structural features suggest its utility in the creation of novel peptidomimetics with potentially enhanced therapeutic properties. Researchers and drug development professionals using this compound should adhere to standard safety protocols for handling laboratory chemicals and be guided by the established principles of peptide chemistry.

References

-

PubChem. (n.d.). 3-Amino-4,4-dimethylpentanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to 3-((tert-butoxycarbonyl)amino)-4,4-dimethylpentanoic Acid: A Sterically Hindered Building Block for Advanced Peptidomimetics

Abstract

This technical guide provides an in-depth examination of 3-((tert-butoxycarbonyl)amino)-4,4-dimethylpentanoic acid, a non-proteinogenic γ-amino acid derivative. Characterized by its N-terminal tert-butoxycarbonyl (Boc) protecting group and a sterically demanding tert-butyl group adjacent to the amino function, this building block is of significant interest to researchers in medicinal chemistry and drug development. Its unique structure is instrumental in the design of peptidomimetics with constrained conformations, leading to enhanced biological activity, selectivity, and metabolic stability. We will explore its physicochemical properties, detail a robust synthetic pathway, and provide protocols for its application in solid-phase peptide synthesis. Furthermore, this guide will discuss its strategic role in creating next-generation therapeutics by influencing molecular architecture and function.

Introduction: The Strategic Value of Steric Hindrance in Peptidomimetic Design

The therapeutic potential of peptides is often hindered by their poor pharmacokinetic profiles, including low metabolic stability and insufficient bioavailability.[1] Peptidomimetics are designed to overcome these limitations by mimicking the structure and function of natural peptides while incorporating features that improve their drug-like properties.[1][2][3] A key strategy in this field is the incorporation of non-natural amino acids to confer proteolytic resistance and, crucially, to enforce specific secondary structures.[1][4]

This compound, a γ-amino acid, introduces a bulky tert-butyl group on the β-carbon of the amino acid backbone. This steric hindrance is not a flaw; it is a powerful design element. It restricts the rotational freedom of the molecular backbone, forcing it to adopt well-defined conformations, such as specific turns or helical structures.[5][6] This pre-organization of the molecule can significantly reduce the entropic penalty upon binding to a biological target, leading to higher affinity and selectivity.[4] This guide elucidates the role of this unique building block as a tool for precise conformational control in modern drug discovery.

Physicochemical Properties and Structural Analysis

The utility of a building block begins with a thorough understanding of its fundamental properties. This compound is a white to off-white solid at room temperature. Its key structural features are the acid-labile Boc protecting group, essential for sequential peptide synthesis, and the quaternary dimethyl group that imparts significant steric bulk.[7][]

| Property | Value | Source |

| IUPAC Name | 3-{[(tert-butoxy)carbonyl]amino}-4,4-dimethylpentanoic acid | [9] |

| Synonyms | (R)-N-BOC-3-T-BUTYL-BETA-ALANINE, Boc-β-homo-tert-leucine | [10] |

| CAS Number | 138165-75-0 (R-enantiomer) | [10] |

| Molecular Formula | C12H23NO4 | [9] |

| Molecular Weight | 245.31 g/mol | [9] |

| Predicted XlogP | 2.2 | [9] |

| Predicted pKa | 4.30 ± 0.10 | [11] |

The core of its function lies in its 3D architecture. The tert-butyl group restricts bond rotation around the C3-C4 bond, influencing the peptide backbone's dihedral angles. When incorporated into a peptide sequence, this localized conformational constraint can propagate, directing the overall folding of the molecule.

Synthesis and Characterization

A reliable and scalable synthesis is paramount for any building block. While multiple routes to γ-amino acids exist, a common strategy involves the modification of a suitable precursor.[12][13] Below is a representative workflow for the synthesis of the target compound.

Conceptual Synthetic Workflow

The synthesis leverages common transformations in organic chemistry, starting from a readily available precursor and introducing the key functional groups in a controlled manner.

Caption: Conceptual workflow for the synthesis of the target γ-amino acid.

Detailed Experimental Protocol: Synthesis

This protocol is a representative method and should be adapted and optimized based on laboratory conditions and scale.

-

Step 1: Conjugate Addition. To a solution of a suitable copper(I) catalyst in an ethereal solvent at -78 °C, add tert-butyllithium dropwise to form the Gilman cuprate. Introduce the α,β-unsaturated ester (e.g., ethyl acrylate) and allow the reaction to proceed until completion, monitored by Thin Layer Chromatography (TLC).

-

Causality: The organocuprate performs a 1,4-Michael addition, which is a soft nucleophile ideal for adding the tert-butyl group to the β-position of the unsaturated system with high regioselectivity.

-

-

Step 2: Reduction of Nitro Group (if applicable). If a nitroalkane precursor is used, reduce the nitro group to a primary amine using a standard method such as catalytic hydrogenation (H₂, Pd/C) or reduction with zinc in acetic acid.

-

Step 3: Boc Protection. Dissolve the resulting γ-amino ester in a suitable solvent like dichloromethane or THF. Add di-tert-butyl dicarbonate ((Boc)₂O) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA). Stir at room temperature for 12-18 hours.

-

Causality: The Boc group is installed under mild basic conditions to protect the newly formed amine, preventing it from acting as a nucleophile in subsequent steps and preparing it for use in peptide synthesis.[14]

-

-

Step 4: Saponification. Dissolve the Boc-protected γ-amino ester in a mixture of THF and water. Add lithium hydroxide (LiOH) and stir at room temperature. Monitor the reaction by TLC until the starting material is consumed.

-

Causality: LiOH is a strong base that hydrolyzes the ester to the corresponding carboxylate salt without cleaving the acid-labile Boc group.

-

-

Step 5: Purification & Isolation. After completion, remove the organic solvent under reduced pressure. Acidify the aqueous residue to pH 2-3 with cold 1N HCl. Extract the product with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Purify via column chromatography or recrystallization.

-

Self-Validation: The final product's identity and purity must be confirmed.

-

Characterization Data

-

¹H NMR (CDCl₃, 500 MHz): Expected signals would include a singlet around 1.45 ppm (9H, Boc group), a singlet around 0.9-1.0 ppm (9H, tert-butyl group), and multiplets corresponding to the protons on the C2, C3, and C4 carbons of the pentanoic acid backbone.[15]

-

Mass Spectrometry (ESI-MS): Calculated m/z for C₁₂H₂₃NO₄ [M+H]⁺: 246.17.

Application as a Building Block in Peptide Synthesis

The primary application of this molecule is in Solid-Phase Peptide Synthesis (SPPS). Its steric bulk presents both a challenge and an opportunity. While coupling may be slower than for smaller amino acids, it provides a powerful tool for conformational control.

SPPS Workflow for Incorporation

The standard SPPS cycle is adapted to ensure efficient coupling of this sterically hindered building block.

Caption: Workflow for incorporating the building block via Boc-SPPS.

Protocol: Manual Coupling in SPPS

-

Resin Preparation: Start with a resin-bound peptide chain that has undergone Boc deprotection to expose a free N-terminal amine.

-

Activation: In a separate vessel, pre-activate the this compound (3-4 equivalents relative to resin loading). Dissolve the amino acid in DMF, add an activating agent like HATU (3-4 eq.), and a hindered base such as DIPEA (6-8 eq.). Allow to stand for 5-10 minutes.

-

Expertise: A highly efficient carbodiimide or phosphonium/uronium salt-based activating agent (e.g., HATU, HBTU) is crucial. The steric hindrance of the incoming amino acid slows the coupling reaction, necessitating a more potent activator to form the activated ester species rapidly and prevent side reactions like racemization.

-

-

Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel at room temperature.

-

Monitoring: The reaction time should be extended, typically from 2 to 6 hours. Reaction completion can be monitored using a qualitative test like the Kaiser test. If the test remains positive (indicating free amines), a second coupling may be required.

-

Trustworthiness: Monitoring the reaction is a critical self-validating step. Assuming a standard 1-hour coupling time will likely lead to deletion sequences, compromising the purity and yield of the final peptide.

-

-

Wash: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF and DCM to remove excess reagents.

Case Studies and Strategic Impact in Drug Design

The true value of this building block is realized in its application. While direct examples in approved drugs are proprietary, its structural motif is highly relevant to modern therapeutic design, particularly in creating peptidomimetics that target protein-protein interactions (PPIs).[4]

Inducing Beta-Turn Conformations

Many PPIs are mediated by short peptide loops, often stabilized by a β-turn. Incorporating a conformationally rigid building block like Boc-γ(tBu)-AA can nucleate the formation of such turns, creating a stable scaffold that presents key side chains in the precise orientation required for binding.

Caption: The tert-butyl group restricts backbone rotation, promoting a β-turn.

Application in Metabolic Disease: Analogy with DPP-4 Inhibitors

The development of dipeptidyl peptidase-4 (DPP-4) inhibitors, such as Sitagliptin, highlights the therapeutic success of β-amino acid derivatives.[11][16] These drugs feature a core structure derived from a non-natural amino acid. This compound is a γ-amino acid analog that provides chemists with an alternative backbone scaffold (C4 instead of C3 separation between functional groups) to explore for novel intellectual property and potentially different binding kinetics or target interactions. The principles are the same: use a non-natural, conformationally defined building block to achieve potent and selective inhibition of a key enzyme.

Conclusion and Future Outlook

This compound is more than just a protected amino acid; it is a strategic tool for molecular design. Its defining feature—the sterically demanding tert-butyl group—provides a reliable method for inducing conformational rigidity in peptidomimetics and other small molecules. This control over molecular architecture is essential for developing highly selective and potent therapeutics with improved pharmacokinetic profiles.

As drug discovery continues to tackle increasingly complex targets like protein-protein interfaces and allosteric sites, the demand for sophisticated building blocks that offer precise three-dimensional control will only grow. This sterically hindered γ-amino acid is well-positioned to be a key component in the synthetic chemist's toolbox for crafting the next generation of innovative medicines.

References

-

Reddy, P. V., et al. (2007). A Protocol for an Asymmetric Synthesis of γ-Amino Acids. The Journal of Organic Chemistry. Available at: [Link]

-

Caballero, E., et al. (2008). An Efficient Synthesis of γ-Aminoacids and Attempts to Drive Its Enantioselectivity. Molecules. Available at: [Link]

-

Horne, D. A., et al. (2009). Stereospecific Synthesis of Conformationally Constrained γ-Amino Acids: New Foldamer Building Blocks that Support Helical Secondary Structure. Journal of the American Chemical Society. Available at: [Link]

-

Gellman, S. H., et al. (2009). Stereospecific Synthesis of Conformationally Constrained γ-Amino Acids: New Foldamer Building Blocks That Support Helical Secondary Structure. Journal of the American Chemical Society. Available at: [Link]

-

Zhang, Z., et al. (2021). Asymmetric Access of γ-Amino Acids and γ-Amino Phosphonic Acid Derivatives via Copper-Catalyzed Enantioselective and Regioselective Hydroamination. CCS Chemistry. Available at: [Link]

-

Li, X., et al. (2024). Synthesis of ( R )-2-((3-(( tert -butoxycarbonyl)amino)propanoyl)oxy)-4-methylpentanoic acid. ResearchGate. Available at: [Link]

-

PubChem. 3-{[(tert-butoxy)carbonyl]amino}-4,4-dimethylpentanoic acid. National Center for Biotechnology Information. Available at: [Link]

-

List, B., et al. Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses. Available at: [Link]

-

PubChem. 3-Amino-4,4-dimethylpentanoic acid. National Center for Biotechnology Information. Available at: [Link]

-

Organic Chemistry Portal. Carbamate synthesis. Organic Chemistry Portal. Available at: [Link]

-

Sclip, A., et al. (2022). A Chemical Strategy for the Preparation of Multimodified Peptide Imaging Probes. National Institutes of Health. Available at: [Link]

-

Adole, V. & Gosh, B. (2014). Peptidomimetics, a synthetic tool of drug discovery. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Pittelkow, M., et al. (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. Available at: [Link]

-

ChemSynthesis. tert-butyl 3-(3-methyl-5-isoxazolyl)-2-oxopropylcarbamate. ChemSynthesis. Available at: [Link]

-

iChemical. (R)-3-((tert-Butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid. iChemical. Available at: [Link]

-

Mabonga, L. & Kappo, A. P. (2019). Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions. Molecules. Available at: [Link]

-

Greenwood, M. (2023). Peptidomimetics in Drug Discovery. AZoLifeSciences. Available at: [Link]

-

Sharma, A., et al. (2023). Peptidomimetics as next – generation therapeutic applications. Future Journal of Pharmaceutical Sciences. Available at: [Link]

-